3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid
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Overview
Description
3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is a complex organic compound that features a combination of furan, thiourea, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid typically involves multiple steps:
Formation of 5-Bromofuran-2-carboxyhydrazide: This intermediate is prepared by reacting 5-bromofuran-2-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The 5-bromofuran-2-carboxyhydrazide is then condensed with 2,2,2-trichloroethyl isothiocyanate to form the thioureido intermediate.
Coupling with Benzoic Acid: Finally, the thioureido intermediate is coupled with 3-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site, thereby blocking substrate access. The molecular targets could include enzymes like kinases or proteases, and the pathways involved could be related to cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide
- 3-(5-Bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trichloroethyl group and the thioureido linkage differentiates it from other similar compounds, potentially offering unique interactions with biological targets or materials.
Properties
CAS No. |
303062-20-6 |
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Molecular Formula |
C15H11BrCl3N3O4S |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
3-[[1-[(5-bromofuran-2-carbonyl)amino]-2,2,2-trichloroethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H11BrCl3N3O4S/c16-10-5-4-9(26-10)11(23)21-13(15(17,18)19)22-14(27)20-8-3-1-2-7(6-8)12(24)25/h1-6,13H,(H,21,23)(H,24,25)(H2,20,22,27) |
InChI Key |
ZPNKRVUVJWYTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)C(=O)O |
Origin of Product |
United States |
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